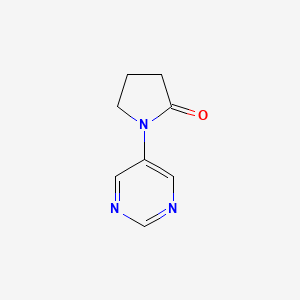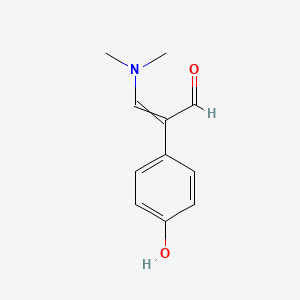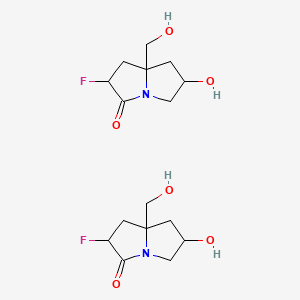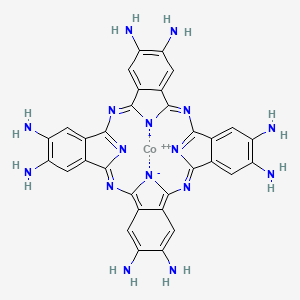
1-(Pyrimidin-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrimidin-5-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities and its role as a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-5-yl)pyrrolidin-2-one can be synthesized through various methods. One common approach involves the reaction of pyrimidine derivatives with pyrrolidinone under specific conditions. For instance, the reaction of 6-(arylamino)pyrimidine-2,4(1H,3H)-diones with pyrrolidin-2-one can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinones and pyrimidines, which can be further utilized in synthetic applications .
Scientific Research Applications
1-(Pyrimidin-5-yl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the synthesis of fine chemicals, dyes, and pigments
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrolidin-2-one: A closely related compound with similar structural features.
Pyrrolone: Another related compound with a pyrrolone ring.
Pyrimidin-2-one: Shares the pyrimidine ring structure.
Uniqueness: 1-(Pyrimidin-5-yl)pyrrolidin-2-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential biological activities make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1-pyrimidin-5-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H9N3O/c12-8-2-1-3-11(8)7-4-9-6-10-5-7/h4-6H,1-3H2 |
InChI Key |
UTIFUVOQJKLKAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)


![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)





![2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)



